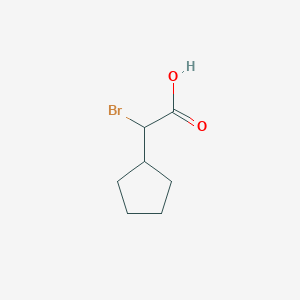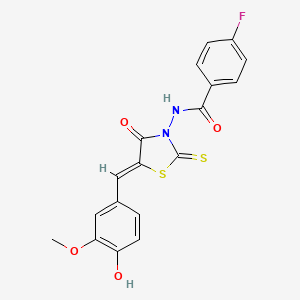![molecular formula C26H34N4O5 B2700864 1-(4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylic acid CAS No. 860649-30-5](/img/structure/B2700864.png)
1-(4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylic acid” is a chemical compound with the molecular formula C26H34N4O5 . It has a molecular weight of 482.57 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C26H34N4O5 . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy, which I don’t have the capability to perform.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not specified in the retrieved data .
Aplicaciones Científicas De Investigación
Reactivity and Synthesis
Research on nitrophenyl-substituted cyclic amines, including piperidine derivatives, has unveiled their potential in creating various chemical reactions and compounds. Moehrle and Mehrens (1998) investigated the reactivity of such compounds, revealing how substituents and dehydrogenation processes can lead to the formation of novel structures like aminoketones and aminohexanones, as well as benzoxazines and their oxidized derivatives, hydroxylactams (H. Moehrle & Jutta Mehrens, 1998). This study underscores the compound's utility in synthetic chemistry, offering pathways to diverse molecular frameworks.
Supramolecular Assembly
The structural characterization of salts derived from the 4-(4-nitrophenyl)piperazin-1-ium cation, as presented by Shankara Prasad et al. (2022), highlights the compound's role in forming supramolecular assemblies. The research demonstrated two-dimensional and three-dimensional crystal packing structures in different salts, showcasing the compound's utility in crystal engineering and materials science (Holehundi J. Shankara Prasad et al., 2022).
Fluorescence Tagging and High-Performance Liquid Chromatography
The development of fluorescent tagging reagents for carboxylic acids in high-performance liquid chromatography has benefited from the inclusion of the 4-nitro-7-N-piperazino-2,1,3-benzoxadiazole (NBD-PZ) reagent. Toyo’oka and colleagues (1991) synthesized fluorogenic tagging reagents, including NBD-PZ, demonstrating their efficacy in producing fluorescent adducts with carboxylic acids. This research points to the compound's applicability in analytical chemistry, enhancing detection sensitivity in chromatographic analyses (T. Toyo’oka et al., 1991).
Novel Drug Development
Research into the synthesis and pharmacological effects of optically active derivatives involving nitrophenyl piperazine compounds has shown promise in drug development. Ashimori et al. (1991) synthesized optically active derivatives with significant antihypertensive effects and low toxicity, suggesting potential applications in developing new therapeutics (A. Ashimori et al., 1991).
Safety and Hazards
Propiedades
IUPAC Name |
1-[[4-[3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy]phenyl]methyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O5/c31-26(32)22-10-13-28(14-11-22)20-21-2-8-25(9-3-21)35-19-1-12-27-15-17-29(18-16-27)23-4-6-24(7-5-23)30(33)34/h2-9,22H,1,10-20H2,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAZDGVWYZFTIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)OCCCN3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

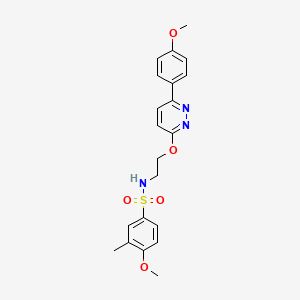
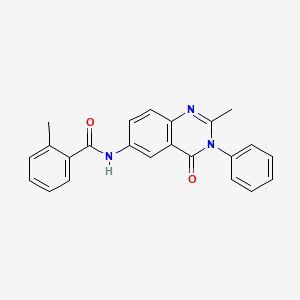
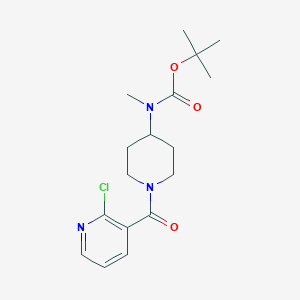
![(4-Methylpiperazin-1-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2700786.png)
![[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride](/img/structure/B2700787.png)
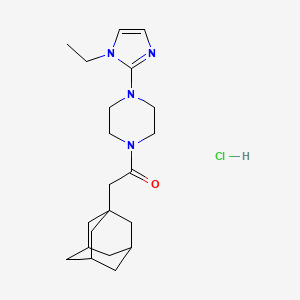
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2700790.png)
![4-(8-(Phenethylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2700791.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2700795.png)
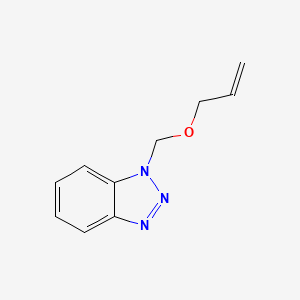
![3-cyclopentyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2700798.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2700799.png)
